

7-Hydroxy-4H-Chromen-4-One: A Technical Guide to Bioactivities and Mechanisms

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Compound of Interest

Compound Name:	2-ethyl-7-hydroxy-4H-chromen-4-one
CAS No.:	137215-31-7
Cat. No.:	B8648353

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Executive Summary

7-Hydroxy-4H-chromen-4-one (7-HC) represents a privileged scaffold in medicinal chemistry, distinct from the coumarin family due to the position of the carbonyl group (C4 vs. C2). While often overshadowed by complex flavonoids, the isolated 7-HC core exhibits specific, intrinsic bioactivities—most notably Src kinase inhibition and tyrosinase suppression. This guide synthesizes the molecule's pharmacological potential, detailing its role as a competitive inhibitor in melanogenesis and a modulator of apoptotic pathways in oncology.

Chemical Profile & Structural Logic

The 7-HC scaffold consists of a benzopyrone core with a hydroxyl group at position 7. This position is electronically critical; the 7-OH acts as an electron donor, increasing electron density at the carbonyl oxygen via resonance, which influences its metal-chelating ability (crucial for tyrosinase inhibition).

- IUPAC Name: 7-hydroxy-4H-chromen-4-one

- Molecular Formula: C

H

O

[1][2]

- Key Distinction: Unlike coumarins (lactones), chromones are -pyrones. This results in different hydrolytic stability and enzyme binding pockets.
- Synthetic Accessibility: Typically synthesized via the Vilsmeier-Haack reaction using resorcinol derivatives or through the acid-catalyzed cyclization of o-hydroxyaryl -diketones.

Therapeutic Applications & Mechanisms[3][4][5][6]

[7]

Dermatology: Tyrosinase Inhibition & Skin Whitening

The most commercially viable application of 7-HC derivatives lies in the inhibition of Tyrosinase, the rate-limiting enzyme in melanogenesis.

- Mechanism: 7-HC acts as a copper chelator within the tyrosinase active site. The enzyme contains a binuclear copper center (CuA and CuB). The 7-hydroxyl group, often in concert with the C4-carbonyl, coordinates with these copper ions, preventing the oxidation of L-Tyrosine to L-DOPA and DOPA-quinone.
- Kinetic Profile: It typically functions as a competitive inhibitor, mimicking the phenolic structure of tyrosine.
- Structure-Activity Relationship (SAR): The free 7-OH is mandatory for high potency. Alkylation (e.g., 7-methoxy) drastically reduces inhibitory activity, confirming the role of the hydroxyl proton in hydrogen bonding or metal coordination.

Oncology: Src Kinase & Apoptosis

7-HC has been identified as a specific inhibitor of Src family kinases, non-receptor tyrosine kinases overexpressed in breast and lung cancers.

- Src Inhibition: The parent compound inhibits Src kinase with an IC

< 300

M. While moderate, this activity serves as a template for derivatives (e.g., 2- or 3-substituted analogs) that achieve nanomolar potency.

- Apoptotic Signaling: In breast cancer cell lines (e.g., MCF-7), 7-HC derivatives induce apoptosis via the Intrinsic (Mitochondrial) Pathway.

- Trigger: ROS generation leads to mitochondrial membrane depolarization.

- Cascade: Release of Cytochrome c

- Activation of Caspase-9

- Activation of Caspase-3

- DNA Fragmentation.

Inflammation: NF- κ B Suppression

7-HC derivatives exert anti-inflammatory effects by downregulating the NF-

B signaling pathway.

- Action: Blocks the phosphorylation of I

- B

- , preventing the nuclear translocation of the p65/p50 NF-

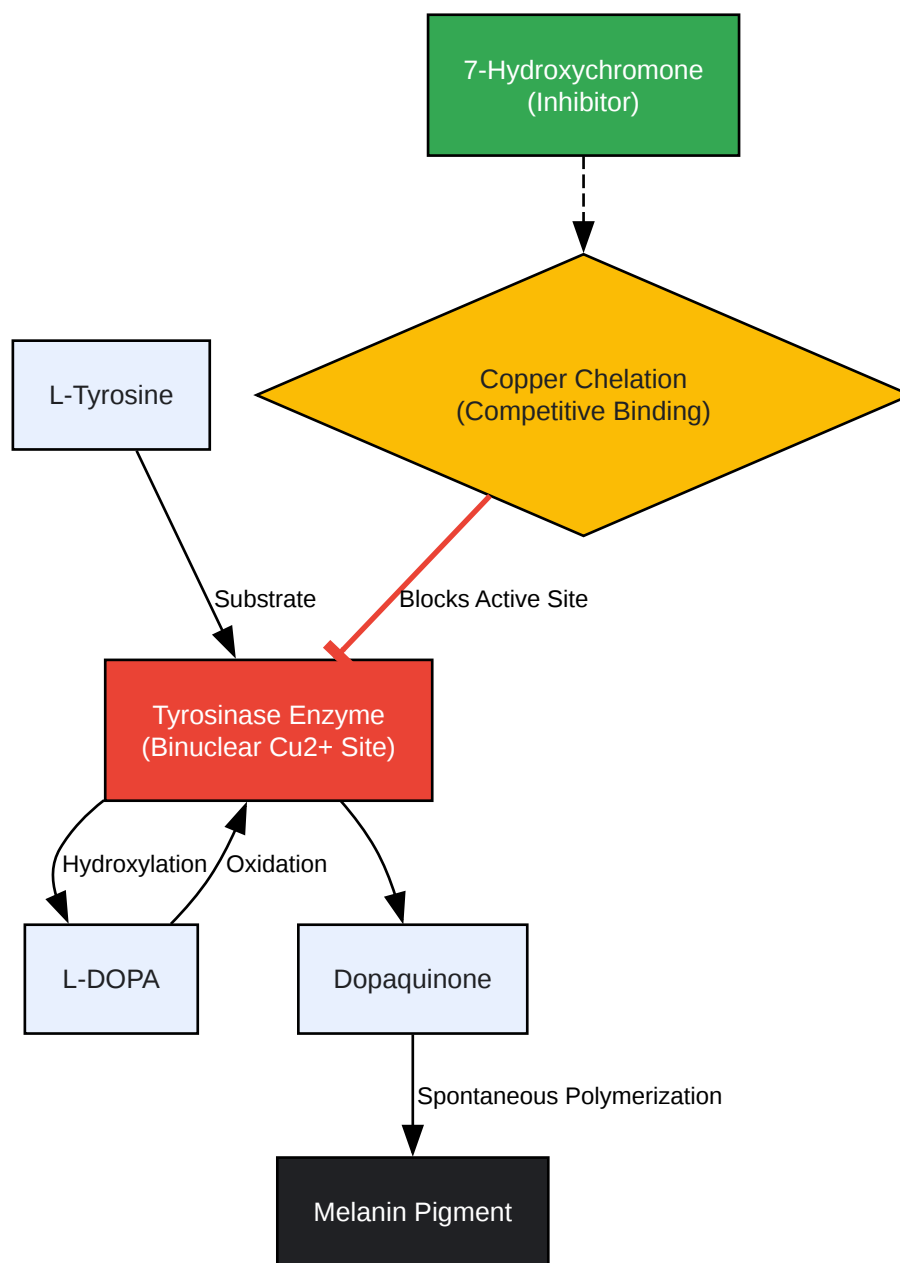
- B complex.

- Outcome: Reduced expression of pro-inflammatory enzymes iNOS and COX-2, leading to decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Visualizations of Signaling Pathways[8]

Diagram 1: Mechanism of Tyrosinase Inhibition

This diagram illustrates how 7-HC interrupts the melanogenesis pathway by targeting the copper active site.

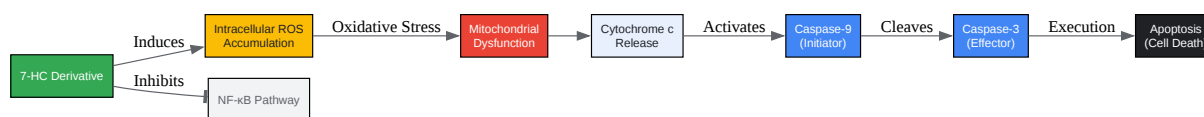


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Caption: 7-Hydroxychromone competitively binds the binuclear copper center of Tyrosinase, blocking the conversion of L-Tyrosine to Melanin.

Diagram 2: Apoptotic Signaling in Cancer Cells

This diagram maps the intrinsic apoptotic pathway triggered by 7-HC derivatives in MCF-7 cells.



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Caption: 7-HC derivatives induce apoptosis via ROS-mediated mitochondrial stress while simultaneously suppressing survival signaling (NF-κB).[3][4]

Experimental Protocols (Field-Proven)

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC

of 7-HC against mushroom tyrosinase.

- Reagent Prep:
 - Buffer: 50 mM Phosphate buffer (pH 6.8).
 - Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).
 - Substrate: L-DOPA (5 mM in buffer).
 - Sample: Dissolve 7-HC in DMSO (ensure final DMSO < 1% in well).
- Workflow:
 - In a 96-well plate, add 120
 - L Phosphate Buffer.

- Add 20
L Enzyme solution.
- Add 20
L Test Compound (various concentrations).
- Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
- Add 40
L L-DOPA to initiate the reaction.
- Measurement:
 - Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.
- Calculation:
 - .
 - Validation: Use Kojic Acid as a positive control (Typical IC
~15-20
M).

Protocol B: Intracellular ROS Detection (Flow Cytometry)

Objective: Quantify oxidative stress induction in cancer cells.

- Seeding: Plate MCF-7 cells (2
10
cells/well) in 6-well plates; incubate 24h.
- Treatment: Treat with 7-HC (at IC

concentration) for 12h. Include H

O

as positive control.

- Staining:
 - Wash cells with PBS.
 - Incubate with DCFH-DA (10 M) for 30 min at 37°C in the dark. (DCFH-DA is cell-permeable and oxidizes to fluorescent DCF in the presence of ROS).
- Analysis:
 - Harvest cells via trypsinization.
 - Analyze immediately on a Flow Cytometer (Ex/Em: 485/535 nm).
 - Data Output: Shift in mean fluorescence intensity (MFI) relative to untreated control.

Data Summary: Comparative Bioactivities

The following table summarizes the potency of 7-HC and key derivatives against primary targets. Note the enhancement of activity with specific substitutions.

Compound	Target / Assay	Activity (IC ₅₀)	Mechanism	Reference
7-Hydroxychromone (Parent)	Src Kinase	< 300 nM	ATP Competition	[1]
7-Hydroxychromone (Parent)	Tyrosinase (Mushroom)	~50-100 nM	Copper Chelation	[2]
7,8,4'-Trihydroxyflavone	Tyrosinase (Diphenolase)	10.31 nM	Non-competitive	[3]
7-HC Derivative (Substituted)	NO Production (RAW264.7)	5-12 nM	NF- κ B Inhibition	[4]
Kojic Acid (Standard)	Tyrosinase	18.5 nM	Copper Chelation	[Validation]

Note: The parent scaffold requires functionalization (e.g., addition of a phenyl ring at C2 to form a flavone) to achieve nanomolar potency, but the 7-OH group remains the essential pharmacophore for activity.

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